molecular formula C13H30N2O2 B12033160 2,2-Bis(diethylaminomethyl)-1,3-propanediol

2,2-Bis(diethylaminomethyl)-1,3-propanediol

Cat. No.: B12033160
M. Wt: 246.39 g/mol
InChI Key: BWSOIBMOWRDVAL-UHFFFAOYSA-N
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Description

2,2-Bis(diethylaminomethyl)-1,3-propanediol is an organic compound with the molecular formula C13H29NO2. It is a versatile chemical used in various fields due to its unique structure, which includes two diethylaminomethyl groups attached to a 1,3-propanediol backbone. This compound is known for its applications in organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(diethylaminomethyl)-1,3-propanediol typically involves the reaction of diethylamine with formaldehyde and 1,3-propanediol. The process can be carried out under reflux conditions in the presence of a catalyst such as anhydrous ferrous sulfate. The reaction proceeds as follows:

    Step 1: Diethylamine reacts with formaldehyde to form a diethylaminomethyl intermediate.

    Step 2: The intermediate then reacts with 1,3-propanediol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(diethylaminomethyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Bis(diethylaminomethyl)-1,3-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.

    Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Bis(diethylaminomethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The diethylaminomethyl groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions, making the compound a versatile reagent in chemical reactions. Its effects are mediated through these interactions, which can influence the reactivity and stability of other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propane-1,3-diol: This compound has similar structural features but lacks the diethylaminomethyl groups.

    2,2-Bis(dimethylaminomethyl)-1,3-propanediol: A closely related compound with dimethylaminomethyl groups instead of diethylaminomethyl groups.

Uniqueness

2,2-Bis(diethylaminomethyl)-1,3-propanediol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of diethylaminomethyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H30N2O2

Molecular Weight

246.39 g/mol

IUPAC Name

2,2-bis(diethylaminomethyl)propane-1,3-diol

InChI

InChI=1S/C13H30N2O2/c1-5-14(6-2)9-13(11-16,12-17)10-15(7-3)8-4/h16-17H,5-12H2,1-4H3

InChI Key

BWSOIBMOWRDVAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(CC)CC)(CO)CO

Origin of Product

United States

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